molecular formula C14H18ClN3O4S B10980360 N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide

N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide

Cat. No.: B10980360
M. Wt: 359.8 g/mol
InChI Key: ODESBZXVVOOACP-QHGLUPRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-N-(3-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE is a complex organic compound characterized by its unique structural features. This compound belongs to the class of organochlorine compounds, which are known for their diverse chemical properties and wide range of applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(3-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of a phenyl ring, followed by the introduction of the thiolan-3-yl group through a series of nucleophilic substitution reactions. The final step involves the coupling of the intermediate with a propanamide derivative under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, utilizing automated reactors to maintain precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to enhance yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(3-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-N-(3-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its organochlorine moiety can interact with proteins and enzymes, making it a valuable tool for probing biochemical pathways and understanding molecular mechanisms.

Medicine

In medicine, (2S)-N-(3-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE is investigated for its potential therapeutic properties. Its ability to modulate specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where organochlorine compounds have shown efficacy.

Industry

In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties enable the development of products with enhanced performance characteristics, such as improved stability, reactivity, or selectivity.

Mechanism of Action

The mechanism of action of (2S)-N-(3-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s organochlorine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Trichloroethylene: Used as a solvent and degreasing agent.

    Tetrachloroethylene: Commonly used in dry cleaning and as an industrial solvent.

    Dichloromethane: Widely used as a solvent in chemical research and industry.

    Chloroform: Historically used as an anesthetic and now primarily as a solvent.

Uniqueness

What sets (2S)-N-(3-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE apart from these similar compounds is its specific structural features, such as the thiolan-3-yl group and the propanamide moiety. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H18ClN3O4S

Molecular Weight

359.8 g/mol

IUPAC Name

(2S)-N-(3-chlorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide

InChI

InChI=1S/C14H18ClN3O4S/c1-9(13(19)17-11-4-2-3-10(15)7-11)16-14(20)18-12-5-6-23(21,22)8-12/h2-4,7,9,12H,5-6,8H2,1H3,(H,17,19)(H2,16,18,20)/t9-,12?/m0/s1

InChI Key

ODESBZXVVOOACP-QHGLUPRGSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC(=CC=C1)Cl)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Cl)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.